163648-32-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Adrenomedullin (11-50), rat has several scientific research applications:

Chemistry: It is used to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

Biology: The peptide is used to investigate the physiological and pathological roles of adrenomedullin in various biological systems.

Medicine: Research on this peptide contributes to understanding cardiovascular diseases, as adrenomedullin plays a role in vasodilation and blood pressure regulation.

Mecanismo De Acción

Target of Action

The primary target of Adrenomedullin (11-50), rat, a C-terminal fragment (11-50) of rat adrenomedullin , is the CGRP1 receptor . The CGRP1 receptor is a G protein-coupled receptor that plays a crucial role in vasodilation .

Mode of Action

Adrenomedullin (11-50), rat interacts with the CGRP1 receptor to induce a selective arterial vasodilation . This interaction results in the relaxation of the arterial smooth muscle cells, leading to an increase in the diameter of the arteries and thus reducing the resistance to blood flow .

Biochemical Pathways

The interaction of Adrenomedullin (11-50), rat with the CGRP1 receptor triggers a cascade of biochemical reactions. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A (PKA), which phosphorylates and inhibits myosin light chain kinase, leading to the relaxation of the arterial smooth muscle cells .

Pharmacokinetics

It is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary molecular effect of Adrenomedullin (11-50), rat is the induction of arterial vasodilation . This vasodilation can increase blood flow and decrease blood pressure. On a cellular level, it causes the relaxation of arterial smooth muscle cells .

Action Environment

The action of Adrenomedullin (11-50), rat can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is stable for 3 years at -20°C, 2 years at 4°C, 6 months at -80°C, and 1 month at -20°C

Análisis Bioquímico

Biochemical Properties

Adrenomedullin (11-50), Rat interacts with a variety of biomolecules, most notably the CGRP1 receptors . It induces a selective arterial vasodilation via these receptors . The nature of these interactions is primarily regulatory, influencing the dilation of arterial blood vessels .

Cellular Effects

Adrenomedullin (11-50), Rat has profound effects on various types of cells and cellular processes. It influences cell function by inducing arterial vasodilation, which can impact cell signaling pathways and cellular metabolism . This compound also stimulates angiogenesis and increases cellular tolerance to hypoxic injury and oxidative stress .

Molecular Mechanism

At the molecular level, Adrenomedullin (11-50), Rat exerts its effects through binding interactions with CGRP1 receptors . This binding interaction leads to the activation of these receptors, resulting in arterial vasodilation .

Temporal Effects in Laboratory Settings

It is known that this compound induces arterial vasodilation, suggesting that it may have long-term effects on cellular function .

Metabolic Pathways

Adrenomedullin (11-50), Rat is involved in the metabolic pathway of vasodilation, where it interacts with CGRP1 receptors

Métodos De Preparación

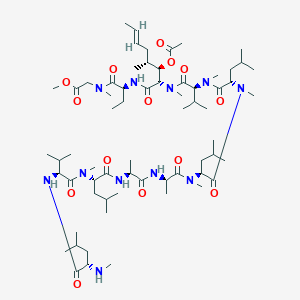

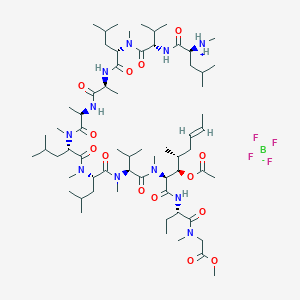

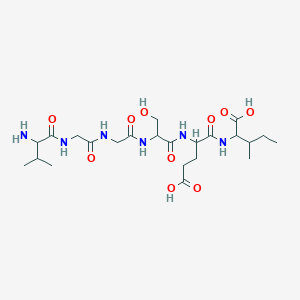

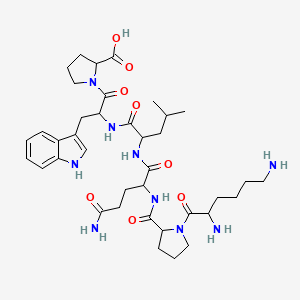

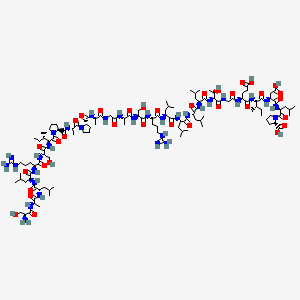

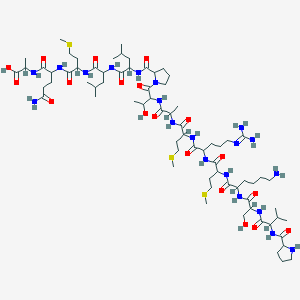

Adrenomedullin (11-50), rat is typically synthesized through custom peptide synthesis methods. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by the formation of a disulfide bridge between cysteine residues at positions 4 and 9 . The peptide is then purified and lyophilized to obtain a white or off-white powder. Industrial production methods involve large-scale synthesis in good manufacturing practice workshops, ensuring high purity and quality.

Análisis De Reacciones Químicas

Adrenomedullin (11-50), rat undergoes various chemical reactions, including:

Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues.

Reduction: Reduction reactions can break the disulfide bridge between cysteine residues, altering the peptide’s structure and activity.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Adrenomedullin (11-50), rat can be compared with other adrenomedullin fragments and related peptides:

Adrenomedullin (1-52): The full-length peptide with similar vasodilatory effects but different receptor binding properties.

Calcitonin gene-related peptide: Another peptide that binds to calcitonin gene-related peptide 1 receptors and induces vasodilation.

Amylin: A peptide with structural similarities to adrenomedullin but different physiological roles.

Adrenomedullin (11-50), rat is unique due to its specific fragment length and selective receptor binding, making it a valuable tool for studying the physiological and pharmacological effects of adrenomedullin .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 163648-32-6 involves a series of reactions starting from commercially available starting materials. The key steps involve the formation of a substituted pyridine ring and the introduction of a trifluoromethyl group.", "Starting Materials": ["2-chloro-3-nitropyridine", "copper(I) iodide", "potassium carbonate", "diisopropylethylamine", "2,2,2-trifluoroethyl iodide", "palladium acetate", "copper(II) acetate", "triethylamine", "acetic acid", "sodium borohydride", "methanol", "water"], "Reaction": ["Step 1: Coupling of 2-chloro-3-nitropyridine with copper(I) iodide and potassium carbonate in the presence of diisopropylethylamine to form the corresponding aryl copper intermediate.", "Step 2: Reaction of the aryl copper intermediate with 2,2,2-trifluoroethyl iodide in the presence of palladium acetate and copper(II) acetate to introduce the trifluoromethyl group.", "Step 3: Quenching of the reaction mixture with triethylamine and acetic acid, followed by workup to obtain the intermediate product.", "Step 4: Reduction of the nitro group in the intermediate product using sodium borohydride in methanol to form the final product.", "Step 5: Purification of the final product by recrystallization from water."] } | |

Número CAS |

163648-32-6 |

Fórmula molecular |

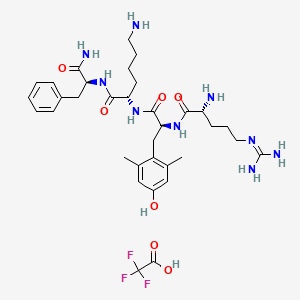

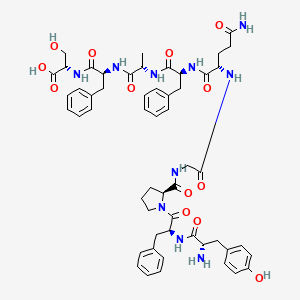

C₁₉₄H₃₀₄N₅₈O₅₉S₄ |

Peso molecular |

4521.17 |

Secuencia |

One Letter Code: STGCRFGTCTMQKLAHQIYQFTDKDKDGMAP RNKISPQGY-NH2(Disulfide bridge: Cys4-Cys9) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.